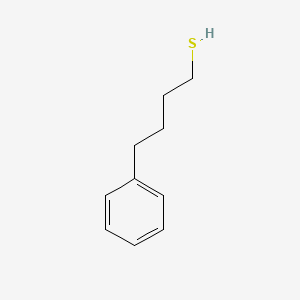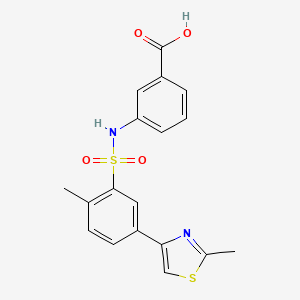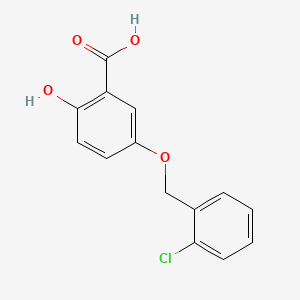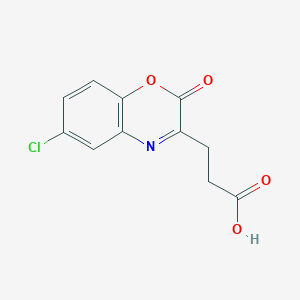
4-Phenylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutane-1-thiol, also known as PBT, is an organic compound with the chemical formula C10H14S . It has a molecular weight of 166.29 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-phenyl-1-butanethiol . Its InChI code is 1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 . This indicates that the molecule consists of a butane chain with a phenyl group attached to the fourth carbon and a thiol group attached to the first carbon.Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.29 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Aroma Contribution in Fermented Foods and Beverages
4-Phenylbutane-1-thiol and related polyfunctional thiols have a significant impact on the aroma profiles of various fermented foods and beverages. Research has revealed their presence in fresh lager beers, contributing to distinctive aromas. These compounds are not present in the wort, indicating their formation during fermentation processes, such as through the action of yeast or Maillard reactions (Vermeulen et al., 2006).
Material Science: Liquid Crystalline Polymers
This compound is used in the synthesis of liquid crystalline comb-like polybutadiene-diols. These polymers exhibit unique thermal and dielectric behaviors, making them relevant for applications in materials science and electronics (Jigounov et al., 2007).
Bioconjugation in Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the bioconjugation process. It's used in developing reagents for thiol-to-thiol coupling, critical for creating specific bioconjugates like antibody-drug conjugates (Koniev et al., 2015).
Surface Chemistry: Self-Assembled Monolayers
This compound is significant in forming self-assembled monolayers on gold substrates, utilized in biomedicine and molecular electronics. The interaction of this compound with gold surfaces is crucial for creating functionalized surfaces with specific properties (Dietrich et al., 2010).
Wine Aroma Analysis
In wine science, this compound is part of the volatile thiol group that significantly influences the aroma profile of wines, particularly those made from Vitis vinifera grapes like Sauvignon Blanc. Its presence contributes to complex and desirable aromas in wines (Tominaga et al., 1998).
Medical Research: Antitumor Agents
In the field of medical research, derivatives of 1-phenylbutane-1,3-dione, structurally related to this compound, have been synthesized and evaluated for their potential as antitumor agents. This research contributes to the ongoing search for effective cancer treatments (Fadda et al., 2012).
Chemistry: Synthesis and Reactions of Thiyl Radicals
Studies on the reactions of thiyl radicals, including those derived from this compound, provide insights into chemical kinetics and reaction mechanisms. These radicals play significant roles in various chemical reactions and processes (Grachev & Soroka, 1981).
Mecanismo De Acción
Target of Action
This compound is a type of aromatic thiol, which are known to interact with various biological targets
Mode of Action
One study suggests that aromatic thiols, such as 4-phenylbutane-1-thiol, can facilitate charge transport between quantum dots and an electron blocking material, potentially enhancing the efficiency of certain devices
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s potential role in facilitating charge transport , it may influence pathways related to electron transfer and energy production.
Result of Action
Given its potential role in facilitating charge transport , it may influence cellular energy production and other processes dependent on electron transfer More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of specific enzymes and other biomolecules, can also influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
4-phenylbutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQSDGXMAKQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)amino]urea](/img/structure/B2791553.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)
![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)